Chain-Length-Dependent ADME Profile: Butanamide vs. Acetamide Analogs
The four-carbon butanamide linker in the target compound increases molecular weight (348.5 g/mol) and calculated lipophilicity (cLogP ≈ 3.7) compared to the acetamide analog N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide (MW = 320.4 g/mol, cLogP ≈ 2.9) . This shift is predicted to enhance passive membrane permeability while reducing aqueous solubility, a trade-off relevant for central nervous system (CNS) versus peripheral target exposure. The sulfur-containing butanamide tail provides additional hydrogen-bond acceptor capacity that the shorter acetamide lacks.
| Evidence Dimension | Molecular weight / cLogP |
|---|---|
| Target Compound Data | MW = 348.48 g/mol; cLogP ≈ 3.7 (calculated using ACD/Labs Percepta) |
| Comparator Or Baseline | N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide (MW = 320.4 g/mol; cLogP ≈ 2.9) |
| Quantified Difference | ΔMW = +28.1 g/mol; ΔcLogP ≈ +0.8 log units |
| Conditions | Calculated properties based on SMILES structures; experimental confirmation pending. |
Why This Matters
Procurement decisions for compound library enrichment should account for this physicochemical divergence, as the butanamide linker may confer superior blood-brain barrier penetration but require more aggressive formulation for in vivo dosing.
